Regioselectivity in β-Hydride Elimination on Cu(100): 2-Iodohexane Produces Internal 2-Hexene, While Primary Iodoalkanes Yield Terminal Alkenes
In temperature-programmed desorption (TPD) experiments on Cu(100) single-crystal surfaces, 2-iodohexane undergoes β-hydride elimination to produce predominantly 2-hexene, an olefin with an internal double bond [1]. The product identity was confirmed by mass spectrometry cracking pattern analysis, which showed a large discrepancy in the 56/55 amu ratio relative to 1-hexene [1]. In contrast, primary alkyl iodides such as 1-iodopropane and 1-iodobutane on Cu(110) yield terminal alkenes (propene and 1-butene) almost exclusively, with alkene yields of 78% and 79% at saturation coverage respectively and negligible internal olefin production [1]. This divergence in regiochemistry is a direct consequence of the secondary alkyl structure of 2-iodohexane, which directs β-hydride elimination to internal hydrogen atoms.
| Evidence Dimension | β-Hydride elimination product regiochemistry on copper surfaces |
|---|---|
| Target Compound Data | 2-Iodohexane on Cu(100): produces 2-hexene (internal alkene); hexene desorption peaks at ~265 K and 200 K; product identity verified as 2-hexene by mass fragmentation pattern [1] |
| Comparator Or Baseline | 1-Iodopropane on Cu(110): 78% propene (terminal alkene). 1-Iodobutane on Cu(110): 79% 1-butene (terminal alkene) [1] |
| Quantified Difference | 2-Iodohexane yields internal alkene (2-hexene); 1-iodopropane/1-iodobutane yield terminal alkenes (propene/1-butene) — a qualitative regiochemical switch from terminal to internal double bond controlled by iodine position on the alkyl chain [1]. |
| Conditions | Cu(100) and Cu(110) single-crystal surfaces; ultra-high vacuum; temperature-programmed desorption (TPD) spectroscopy; saturation coverages; Jenks et al., J. Phys. Chem. B, 2000 [1]. |
Why This Matters
For researchers designing catalytic dehydrogenation or surface coupling reactions, 2-iodohexane provides access to internal olefins that cannot be obtained from primary iodoalkanes, enabling regiospecific downstream functionalization.
- [1] Jenks, C.J., Bent, B.E., and Zaera, F. (2000). The Chemistry of Alkyl Iodides on Copper Surfaces. 2. Influence of Surface Structure on Reactivity. Journal of Physical Chemistry B, 104(14), 3017–3027. Table 1 (Relative Yields); Figure 9 (Hexene TPD from 2-iodohexane/Cu(100)); pp. 3022–3023. DOI: 10.1021/jp993022k View Source
